molecular formula C22H27NO B256846 5-[Ethyl(propan-2-yl)amino]-1,1-diphenylpent-3-yn-1-ol

5-[Ethyl(propan-2-yl)amino]-1,1-diphenylpent-3-yn-1-ol

Cat. No. B256846
M. Wt: 321.5 g/mol
InChI Key: MZPMDVCEFFLUOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[Ethyl(propan-2-yl)amino]-1,1-diphenylpent-3-yn-1-ol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as Tapentadol, which is a centrally acting analgesic drug used for the treatment of moderate to severe pain. However, in

Mechanism of Action

Tapentadol exerts its analgesic effects through a dual mechanism of action. It acts as a mu-opioid receptor agonist, which results in the inhibition of pain signals in the central nervous system. Additionally, it also acts as a norepinephrine reuptake inhibitor, which results in the activation of descending inhibitory pathways that further reduce pain perception.
Biochemical and Physiological Effects:
Tapentadol has been shown to have several biochemical and physiological effects. It has been shown to increase the levels of dopamine and norepinephrine in the brain, which results in a feeling of euphoria and improved mood. Additionally, it has also been shown to have antitussive effects, which may make it useful in the treatment of cough.

Advantages and Limitations for Lab Experiments

Tapentadol has several advantages and limitations for lab experiments. One of the advantages is its potent analgesic effects, which make it useful for studying pain pathways in the central nervous system. Additionally, its dual mechanism of action makes it useful for studying the interactions between opioid receptors and norepinephrine reuptake inhibitors. However, one of the limitations of Tapentadol is its potential for abuse and addiction, which may make it difficult to use in certain types of experiments.

Future Directions

There are several future directions for research on Tapentadol. One area of interest is the development of new formulations and delivery methods that can improve its efficacy and reduce the risk of abuse. Additionally, there is also interest in studying its potential applications in the treatment of other conditions, such as depression and anxiety. Finally, there is also interest in studying its interactions with other drugs and its potential for drug-drug interactions.
Conclusion:
In conclusion, 5-[Ethyl(propan-2-yl)amino]-1,1-diphenylpent-3-yn-1-ol, or Tapentadol, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its potent analgesic effects and dual mechanism of action make it useful for studying pain pathways and the interactions between opioid receptors and norepinephrine reuptake inhibitors. However, its potential for abuse and addiction may make it difficult to use in certain types of experiments. There are several future directions for research on Tapentadol, including the development of new formulations and delivery methods and studying its potential applications in the treatment of other conditions.

Synthesis Methods

The synthesis of 5-[Ethyl(propan-2-yl)amino]-1,1-diphenylpent-3-yn-1-ol is a complex process that involves several chemical reactions. The most common method for synthesizing Tapentadol is through the reaction of N-phenylethyl-2-aminopropanol with 1-bromo-3,5-diphenyl-1,4-pentadien-3-one. This reaction results in the formation of the desired compound, which can be further purified using various techniques.

Scientific Research Applications

Tapentadol has been extensively studied for its potential applications in various fields of scientific research. One of the most significant applications of this compound is in the field of pain management. Tapentadol has been shown to be effective in the treatment of moderate to severe pain, and it has been suggested as an alternative to other opioid analgesics due to its lower risk of addiction and abuse.

properties

Product Name

5-[Ethyl(propan-2-yl)amino]-1,1-diphenylpent-3-yn-1-ol

Molecular Formula

C22H27NO

Molecular Weight

321.5 g/mol

IUPAC Name

5-[ethyl(propan-2-yl)amino]-1,1-diphenylpent-3-yn-1-ol

InChI

InChI=1S/C22H27NO/c1-4-23(19(2)3)18-12-11-17-22(24,20-13-7-5-8-14-20)21-15-9-6-10-16-21/h5-10,13-16,19,24H,4,17-18H2,1-3H3

InChI Key

MZPMDVCEFFLUOO-UHFFFAOYSA-N

SMILES

CCN(CC#CCC(C1=CC=CC=C1)(C2=CC=CC=C2)O)C(C)C

Canonical SMILES

CCN(CC#CCC(C1=CC=CC=C1)(C2=CC=CC=C2)O)C(C)C

Origin of Product

United States

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